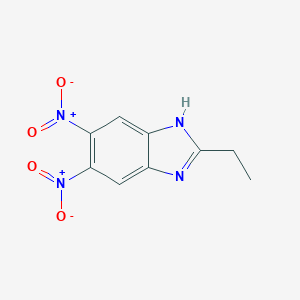

2-ethyl-5,6-dinitro-1H-benzimidazole

Description

2-Ethyl-5,6-dinitro-1H-benzimidazole is a nitro-substituted benzimidazole derivative with the molecular formula C₉H₈N₄O₄. Its structure features an ethyl group at the 2-position and nitro groups at the 5- and 6-positions of the benzimidazole core (Figure 1).

Benzimidazoles are renowned for their biological and chemical versatility, acting as agrochemical agents, pharmaceuticals, and dyes. The nitro and alkyl substituents in this compound likely enhance its electron-deficient character, influencing reactivity in redox processes or interactions with biological targets.

Properties

Molecular Formula |

C9H8N4O4 |

|---|---|

Molecular Weight |

236.18g/mol |

IUPAC Name |

2-ethyl-5,6-dinitro-1H-benzimidazole |

InChI |

InChI=1S/C9H8N4O4/c1-2-9-10-5-3-7(12(14)15)8(13(16)17)4-6(5)11-9/h3-4H,2H2,1H3,(H,10,11) |

InChI Key |

GPHHJHUXERLRCY-UHFFFAOYSA-N |

SMILES |

CCC1=NC2=CC(=C(C=C2N1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CCC1=NC2=CC(=C(C=C2N1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Benzimidazole Derivatives and Their Properties

Key Comparative Insights

(i) Substituent Effects on Bioactivity

- In wheat studies, nitro derivatives like compound 4 showed variable effects: 5-nitro-1H-benzimidazole-6-amine (6) maximized germination rates, while unsubstituted benzimidazole (1) enhanced root/coleoptile lengths . This suggests nitro positioning and reduction products (e.g., nitroamines) critically influence activity.

- Alkyl Groups: The ethyl group at the 2-position may improve lipid solubility compared to methyl analogues, altering membrane permeability in agricultural or pharmacological contexts. notes that thiophene-substituted benzimidazoles with methyl groups exhibit serotonin-inhibiting properties, highlighting alkyl chains' role in target binding.

(ii) Pharmacological vs. Agricultural Utility

- Halogenated Derivatives (e.g., 2-bromo-5,6-dichloro-1H-benzimidazole): Halogens enhance electrophilicity, making these compounds reactive intermediates for cross-coupling reactions (). In contrast, nitro derivatives prioritize redox activity or hydrogen bonding (e.g., germination modulation in ).

- Thiophene-Substituted Analogues : Compounds like 5,6-dimethyl-2-(thiophenyl)-1H-benzimidazole () demonstrate broader pharmacological utility (e.g., antiarrhythmic, anticancer) compared to nitro derivatives, which are niche in agriculture.

Research Findings and Data

Table 2: Germination Effects of Benzimidazole Derivatives ()

| Compound | Germination Rate (%) | Coleoptile Length (mm) | Root Length (mm) |

|---|---|---|---|

| 5-Nitro-1H-benzimidazole-6-amine (6 ) | 92.3 ± 2.1 | 34.5 ± 1.8 | 28.7 ± 1.5 |

| 1H-Benzimidazole (1 ) | 85.4 ± 3.2 | 42.1 ± 2.3 | 37.6 ± 2.0 |

| 5,6-Dinitro-2-methyl-1H-benzimidazole (4 ) | 78.9 ± 2.8 | 29.8 ± 1.6 | 24.3 ± 1.2 |

Key Trends :

- Nitroamine derivatives (6 ) maximize germination rates but reduce elongation metrics.

- Unsubstituted benzimidazole (1 ) favors root/coleoptile growth, likely due to reduced steric hindrance or nitro-related oxidative stress in 4 and 6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.